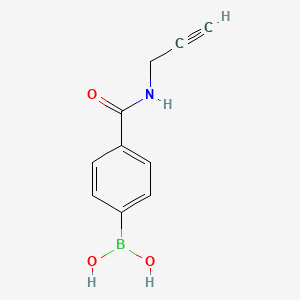

4-(Propargylaminocarbonyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEKSLIZBDCTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681759 | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-89-9 | |

| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(Propargylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula CHBNO and CAS number 874459-89-9, is characterized by the presence of a propargyl group attached to the phenylboronic acid structure, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. Boronic acids are known to act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with the active site residues. This mechanism can lead to the inhibition of protein synthesis, making these compounds potential candidates for antimicrobial and anticancer therapies .

Antimicrobial Activity

Research has indicated that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial β-lactamase enzymes suggests it could be effective against antibiotic-resistant strains. In vitro studies have demonstrated that it can suppress the growth of various bacterial species by interfering with their protein synthesis mechanisms .

Anticancer Potential

The anticancer properties of boronic acids have been widely studied, particularly regarding their effects on tumor cell lines. This compound has shown potential in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Its structural features may allow it to target specific receptors or enzymes involved in cancer progression .

Case Studies

- Inhibition of Bacterial Growth : A study investigated the effects of various boronic acids on halophilic cyanobacteria. It was found that this compound significantly inhibited growth at concentrations as low as 0.1 mM, showcasing its potential as an antimicrobial agent against resistant strains .

- Impact on Cancer Cell Lines : In another study, this compound was tested on breast cancer cell lines where it exhibited dose-dependent inhibition of cell growth. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .

Comparative Analysis

A comparative analysis of the biological activities of various boronic acids reveals that this compound stands out due to its enhanced potency against certain pathogens and cancer cells when compared to simpler phenylboronic acids.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Phenylboronic Acid | Moderate | Low | Inhibition of protein synthesis |

| This compound | High | High | Enzyme inhibition, apoptosis induction |

| Benzoxaborole Derivatives | Variable | Moderate | Targeting specific enzyme pathways |

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Mechanism of Action:

4-(Propargylaminocarbonyl)phenylboronic acid (PBA) can form reversible covalent bonds with diols, which is pivotal for its application in drug delivery systems. This property enables the development of stimuli-responsive materials that can release therapeutic agents in response to specific biological triggers.

Case Studies:

- Nanoparticle Formulations: PBA-decorated nanoparticles have been developed for targeted gene and drug delivery. These nanoparticles exploit the overexpression of sialic acid on cancer cell surfaces, enhancing the specificity of drug delivery to tumor sites. For example, studies have shown that PBA-functionalized nanoparticles effectively deliver siRNA to cancer cells, improving therapeutic outcomes while minimizing systemic toxicity .

- Hydrogel Systems: Research has highlighted the use of PBA in dual-responsive hydrogels designed for controlled drug release. These hydrogels can respond to changes in pH and sugar concentrations, making them suitable for applications in diabetes and cancer therapy .

Cancer Treatment

Targeted Therapy:

The ability of PBA to selectively bind to sialic acid makes it a valuable tool in cancer treatment strategies. Its incorporation into polymer-drug conjugates has shown promise in enhancing the efficacy of traditional chemotherapeutics.

Case Studies:

- Doxorubicin Delivery: Polymerized PBA-doxorubicin hybrid nanoparticles have demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). These nanoparticles facilitate targeted delivery of doxorubicin to liver cancer cells, where sialic acid is overexpressed, thus improving treatment efficacy and reducing side effects .

- Combination Therapies: The combination of PBA with other therapeutic agents has been explored to enhance the overall anticancer effect. For instance, studies indicate that PBA can improve the endocytosis efficiency of chemotherapeutic agents when used in conjunction with polyglutamic acid and PEG .

Organic Synthesis Catalyst

Catalytic Properties:

this compound has been investigated as a catalyst for various organic transformations, particularly dehydrative amidation reactions. Its unique structure allows it to facilitate these reactions effectively.

Case Studies:

- Amidation Reactions: Research indicates that this compound can catalyze the dehydrative amidation between carboxylic acids and amines, leading to the formation of amides under mild conditions. The presence of specific substituents on the boronic acid enhances its catalytic activity by preventing unwanted coordination with amines .

Biomedical Applications

Polymer Development:

PBA-based polymers are being developed for various biomedical applications due to their unique properties, including self-healing capabilities and responsiveness to environmental stimuli.

Key Findings:

- Tissue Engineering Scaffolds: PBA-polymers are being explored as scaffolds for tissue engineering due to their ability to form dynamic boronate esters with diols present in biological systems. This feature allows for the creation of materials that can adapt to physiological conditions while promoting cell adhesion and growth .

- Biomolecule Detection: The interaction between PBA and diols is also being harnessed for biosensing applications, where these polymers can detect biomolecules through changes in their physical properties upon binding .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed coupling with aryl/heteroaryl halides. Key findings from analogous systems:

| Reaction Component | Conditions (from ) | Yield (%) | Selectivity |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | 40–56 | Mono-coupled |

| Base | K₃PO₄ | ||

| Solvent | Toluene/xylene | ||

| Temperature | 90–120°C |

This reaction proceeds via oxidative addition of aryl halides to Pd(0), transmetallation with the boronic acid, and reductive elimination . The propargylamide group remains inert under these conditions due to the absence of competing coordination sites.

Azide-Alkyne Cycloaddition (Click Chemistry)

The propargyl group undergoes Cu(I)-catalyzed 1,3-dipolar cycloaddition with azides. Data extrapolated from phenylboronic acid/CuSO₄ systems :

| Parameter | Value |

|---|---|

| Catalyst | CuSO₄ (10 mol%) + PhB(OH)₂ (20 mol%) |

| Solvent | H₂O/iPrOH (1:1) |

| Reaction Time | 10–15 min (microwave, 125°C) |

| Yield | 85–92% |

The boronic acid may enhance Cu(I) stability via transient B–O–Cu interactions, suppressing oxidative homocoupling of alkynes . This dual functionality enables orthogonal conjugation strategies in bioconjugation or polymer synthesis.

pH-Dependent Boronate Ester Formation

The boronic acid forms reversible esters with 1,2- or 1,3-diols, critical for carbohydrate sensing or drug delivery :

| Property | Details |

|---|---|

| Binding Constant (Kd) | 10⁻³–10⁻⁵ M (dependent on diol pKa) |

| Optimal pH | 7.4–8.5 (trigonal boronate) |

| Dissociation Trigger | pH < 6.8 (tetrahedral boronic acid) |

This dynamic covalent chemistry allows applications in glucose-responsive insulin delivery or glycoprotein enrichment . The propargyl group remains available for secondary modifications post-complexation.

Amine Complexation via Charge-Transfer

The boronic acid engages in charge-transfer complexes with unprotonated amines :

textB(OH)₂ + R₃N → [B⁻–N⁺R₃] + H₂O

Key characteristics:

-

Stoichiometry : 1:1 boron-to-amine ratio

-

Stability : Enhanced in aprotic solvents (ε = 15–25)

-

Applications : Molecular recognition in HPLC phases or self-healing materials

The propargylamide’s electron-withdrawing nature increases boron’s Lewis acidity compared to unsubstituted phenylboronic acid, potentially enhancing amine binding affinity.

Oxidative Transformations

While not directly reported for this compound, analogous boronic acids undergo:

-

Hydroxylation : H₂O₂-mediated conversion to phenol derivatives

-

Protodeboronation : Acid-catalyzed cleavage under harsh conditions (HCl/EtOH, Δ)

These reactions are typically suppressed in propargyl-substituted systems due to steric protection of the boron atom.

This compound’s unique architecture supports applications spanning catalytic cross-coupling (Suzuki reactions), bioorthogonal labeling (click chemistry), and dynamic covalent assembly (boronate esters). Further studies quantifying reaction kinetics and exploring synergistic effects between the boronic acid and propargylamide groups would advance its utility in programmable molecular systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(Propargylaminocarbonyl)phenylboronic acid with key analogs:

Reactivity and Binding Affinity

- Propargylaminocarbonyl Group: The propargyl group enables covalent modifications (e.g., CuAAC), while the carbonyl enhances hydrogen bonding. This contrasts with 4-(bromomethyl)phenylboronic acid, which relies on bromine for nucleophilic substitution .

- Acidity : Electron-withdrawing substituents (e.g., -SO₂Me in 4-(methylsulfonyl)phenylboronic acid) lower the boronic acid’s pKa, strengthening diol binding at physiological pH. The propargyl group’s moderate electron-withdrawing effect may similarly enhance acidity compared to unsubstituted phenylboronic acid .

- Thermal Stability: Phenoxazine-pyrimidine boronic acid derivatives (e.g., PXZ-PYR) exhibit glass transition temperatures (Tg) of 109–137°C, suggesting that bulky substituents improve thermal stability. The propargylaminocarbonyl group’s linear structure may reduce Tg compared to cyclic analogs but enhance solubility .

Limitations and Challenges

- Synthetic Complexity: Introducing the propargylaminocarbonyl group requires multi-step synthesis, unlike simpler derivatives (e.g., 4-fluorophenylboronic acid) .

- Stability in Aqueous Media : Boronic acids with electron-withdrawing groups (e.g., -SO₂Me) exhibit hydrolytic stability, but the propargyl group’s reactivity may necessitate protective strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(Propargylaminocarbonyl)phenylboronic acid?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic acid precursors. The propargylaminocarbonyl group can be introduced via amide bond formation between an amine-functionalized propargyl group and a carbonyl-activated phenylboronic acid derivative. Optimization of reaction conditions (e.g., ligand choice, base, solvent) is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm bonding environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The boronic acid moiety enables participation in Suzuki-Miyaura couplings with aryl/vinyl halides, while the propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Reaction optimization should consider protecting groups for the boronic acid to prevent undesired side reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and vibrational properties of this compound?

- Methodological Answer : Employ DFT/B3LYP methods with a 6-311++G(d,p) basis set to calculate molecular geometry, frontier orbitals (HOMO/LUMO), and vibrational frequencies. Compare simulated IR spectra with experimental data to validate computational models. This approach aids in understanding electron density distribution and reactivity .

Q. What strategies enhance the compound’s utility in biomedical applications, such as antiviral research?

- Methodological Answer : Functionalize nanoparticles (e.g., iron oxide, silica) with the compound via Huisgen cycloaddition to create "borono-lectins." These conjugates can target viral glycoproteins (e.g., Hepatitis C) by binding to exposed 4,6-diols on glycans. Validate efficacy using cell-based infectivity assays and cytotoxicity screens .

Q. How does the propargylaminocarbonyl group influence molecular recognition of carbohydrates?

- Methodological Answer : The propargyl group enables covalent conjugation to biomolecules (e.g., via click chemistry), while the boronic acid forms reversible diol complexes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model sugars (e.g., glucose, fructose) under physiological pH .

Q. What experimental designs address contradictions between computational predictions and observed reactivity?

- Methodological Answer : When DFT-predicted reaction pathways disagree with experimental outcomes (e.g., unexpected regioselectivity), conduct kinetic isotope effect (KIE) studies or in situ spectroscopy (e.g., Raman) to identify intermediates. Re-optimize computational models by incorporating solvent effects or explicit counterions .

Q. How can microfluidic surfaces be functionalized with this compound for glycoprotein interaction studies?

- Methodological Answer : Immobilize the compound on carboxymethyl dextran (CMD)-coated gold surfaces via EDC/NHS chemistry. Use surface plasmon resonance (SPR) to monitor real-time binding with glycoproteins (e.g., fetuin). Control surface density to avoid steric hindrance and ensure reversible binding .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store in a cool, dry, and inert atmosphere (argon) to prevent boronic acid dehydration. In case of inhalation, move to fresh air and seek medical attention. Consult safety data sheets (SDS) for spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.